molecular formula C10H16N6S B8089664 1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine

1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine

Cat. No.: B8089664
M. Wt: 255.36 g/mol
InChI Key: AQIXAKUUQRKLND-BMSJAHLVSA-N
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Description

The compound identified as “1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals . The most used methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve various analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIXAKUUQRKLND-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=NCCSCC1=C(NC=N1)C)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.